BI-860585 -

BI-860585

Catalog Number: EVT-256358
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-860585 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1) and rictor-mTOR complex 2 (mTOR complex 2; mTORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/2
Synthesis Analysis

The synthesis of BI 860585 involves complex organic chemistry techniques aimed at creating a structure that effectively inhibits mTOR signaling pathways. While specific synthetic routes are proprietary, the general approach includes multi-step synthesis starting from simpler organic compounds, followed by various coupling reactions and purification processes. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final product. Detailed methodologies may include:

  • Reagents and Catalysts: Various catalysts are employed to facilitate key reactions.
  • Purification Techniques: Chromatography is often used to isolate the desired compound from by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of BI 860585 .
Molecular Structure Analysis

The molecular structure of BI 860585 is characterized by its complex arrangement that allows it to interact specifically with the ATP-binding site of mTOR kinases. Key structural features include:

  • Molecular Formula: C20H24N4O4
  • Molecular Weight: Approximately 384.43 g/mol
  • 3D Structure: The compound's three-dimensional conformation is crucial for its inhibitory activity, which can be analyzed using computational modeling techniques.

This structural specificity is essential for its function as an inhibitor, allowing it to effectively block the phosphorylation processes mediated by mTOR complexes .

Chemical Reactions Analysis

BI 860585 undergoes various chemical reactions primarily related to its interactions with biological targets. The main reactions include:

  • Inhibition of Phosphorylation: BI 860585 inhibits the phosphorylation of downstream targets in the mTOR signaling pathway, which is crucial for cell growth and proliferation.
  • Metabolic Pathway Interference: By blocking mTOR activity, BI 860585 affects metabolic pathways associated with cancer cell survival and growth.

These reactions are vital for understanding how BI 860585 exerts its therapeutic effects in cancer treatment .

Mechanism of Action

The mechanism of action of BI 860585 involves several key processes:

  1. mTOR Inhibition: By binding to the ATP-binding site of mTORC1 and mTORC2, BI 860585 prevents these kinases from phosphorylating their substrates.
  2. Disruption of Cell Cycle Progression: This inhibition leads to cell cycle arrest, particularly in cancer cells that rely on mTOR signaling for proliferation.
  3. Induction of Apoptosis: The compound can also promote programmed cell death in tumor cells by altering metabolic processes and increasing stress responses.

Data from clinical trials indicate that BI 860585 can lead to tumor regression in some patients when administered alone or in combination with other therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of BI 860585 are essential for its formulation and delivery as a therapeutic agent:

  • Solubility: BI 860585 exhibits moderate solubility in organic solvents but may require specific formulations for effective delivery in biological systems.
  • Stability: The compound's stability under physiological conditions is critical for its efficacy; studies assess degradation rates and stability profiles.
  • Melting Point: Detailed thermal analysis provides insights into the compound's melting behavior, which is relevant for formulation development.

These properties play a significant role in determining the optimal conditions for storage, handling, and administration .

Applications

BI 860585 has several scientific applications, particularly in oncology:

  • Cancer Treatment: It is primarily investigated as a treatment for advanced solid tumors, showing promise in enhancing the effects of standard chemotherapeutic agents.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool in research settings to study mTOR signaling pathways and their implications in cancer biology.
  • Combination Therapy Studies: Ongoing research focuses on its use in combination therapies to improve outcomes for patients with resistant tumors.

The continued exploration of BI 860585's applications reflects its potential impact on cancer treatment paradigms .

Introduction to mTOR Signaling Pathway Dysregulation in Oncogenesis

Role of mTORC1/2 Complexes in PI3K/AKT Pathway Hyperactivation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a master regulator of cellular metabolism, proliferation, survival, and angiogenesis. It functions through two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 comprises mTOR, Raptor, mLST8, PRAS40, and DEPTOR, and primarily regulates protein synthesis, lipid biogenesis, and autophagy via phosphorylation of downstream effectors S6K1 and 4E-BP1 [1] [6]. In contrast, mTORC2 consists of mTOR, Rictor, mSin1, Protor, and DEPTOR, and phosphorylates AGC kinases (including AKT at Ser473) to modulate cytoskeletal organization, cell survival, and glucose metabolism [1] [10].

Dysregulation of the PI3K/AKT/mTOR axis is a hallmark of cancer, driving malignant transformation through multiple mechanisms:

  • Upstream hyperactivation: Loss-of-function mutations in PTEN (observed in 40% of endometrial cancers) or gain-of-function mutations in PIK3CA (30% of breast cancers) constitutively activate mTOR signaling [6] [10].
  • Downstream oncogenic effects: mTORC1-mediated translation of oncoproteins (c-MYC, cyclin D1) and mTORC2-mediated AKT activation create feedforward loops that sustain proliferation and suppress apoptosis [1] [5].
  • Metabolic reprogramming: mTORC1 enhances glycolysis and nucleotide synthesis to fuel tumor growth under hypoxic conditions [1] [4].

Table 1: Structural and Functional Characteristics of mTOR Complexes

ComplexCore ComponentsKey ActivatorsMajor SubstratesBiological Functions
mTORC1mTOR, Raptor, mLST8, PRAS40, DEPTORAmino acids, growth factors, Rheb-GTPS6K1, 4E-BP1, ULK1Protein/lipid synthesis, autophagy inhibition, ribosome biogenesis
mTORC2mTOR, Rictor, mSin1, Protor, DEPTORGrowth factors, PI3K signalingAKT (Ser473), PKCα, SGK1Cell survival, cytoskeletal remodeling, glucose metabolism

Limitations of First-Generation Rapalogs and Rationale for Dual mTORC1/2 Inhibition

First-generation mTOR inhibitors (rapalogs), including sirolimus, temsirolimus, and everolimus, exert partial inhibition by allosterically targeting mTORC1. Their clinical utility is constrained by three key limitations:

  • Incomplete pathway suppression: Rapalogs inhibit mTORC1-mediated phosphorylation of S6K1 but weakly suppress 4E-BP1, permitting ongoing oncoprotein translation [3] [9].
  • mTORC2 insensitivity: Chronic rapamycin exposure may disrupt mTORC2 assembly in some cell types, but acute treatment spares mTORC2-mediated AKT activation [5] [9].
  • Feedback loop activation: mTORC1 inhibition relieves S6K1-mediated suppression of insulin receptor substrate 1 (IRS1), leading to PI3K/AKT hyperactivation and paradoxical tumor survival [5] [10].

These limitations manifest clinically as modest response rates in solid tumors (e.g., 5–10% objective responses with everolimus in renal cell carcinoma) and transient disease stabilization [3] [9]. Dual mTORC1/2 inhibitors address these shortcomings by:

  • Competing with ATP at the kinase domain to block all mTOR catalytic activity [5] [8].
  • Concomitantly suppressing phospho-AKT (Ser473) and phospho-S6K, abrogating feedback survival signals [7] [10].
  • Inducing cytotoxic effects rather than cytostasis, enhancing tumor regression in preclinical models [8] [10].

Table 2: Pharmacological Comparison of mTOR Inhibitor Classes

PropertyRapalogsDual mTORC1/2 Inhibitors
Target SpecificityAllosteric inhibition of mTORC1ATP-competitive inhibition of mTORC1 and mTORC2
Effects on Signaling↓ p-S6K; variable ↓ p-4E-BP1; ↑ p-AKT↓ p-S6K, ↓ p-4E-BP1, ↓ p-AKT (Ser473)
Dominant MechanismCytostaticCytotoxic
AKT Feedback LoopActivatedSuppressed

BI 860585 as a Novel ATP-Competitive mTOR Kinase Inhibitor: Historical Development Context

BI 860585 (developed by Boehringer Ingelheim) emerged from efforts to overcome rapalog limitations by targeting the mTOR kinase domain. This compound is a selective ATP-competitive inhibitor with low nanomolar potency against both mTORC1 (IC₅₀ = 2 nM) and mTORC2 (IC₅₀ = 10 nM) [7] [8]. Its benzimidazole core enables high kinase selectivity, minimizing off-target effects on structurally related PI3Ks [7].

Preclinical studies demonstrated broad antitumor activity:

  • In vitro: BI 860585 suppressed phospho-S6 (mTORC1 marker) and phospho-AKT-S473 (mTORC2 marker) in breast, lung, and sarcoma cell lines, with IC₅₀ values of 1–10 nM [7] [8].
  • In vivo: Daily oral administration (10–30 mg/kg) induced tumor regression in 70% of patient-derived xenograft models of sarcoma and hormone receptor-positive (HR+) breast cancer, correlating with sustained pathway suppression [8].

Phase I clinical evaluation (NCT01938846) explored BI 860585 as monotherapy and combined with exemestane or paclitaxel. Key pharmacodynamic findings included:

  • Dose-dependent target modulation: Reductions in p-S6 and p-4E-BP1 in tumor biopsies at ≥80 mg/day doses [7] [8].
  • Antitumor activity: Partial responses in 4/25 patients (16%) with exemestane combination (HR+ breast cancer) and 4/24 (17%) with paclitaxel (various solid tumors), plus one complete response [7] [8].
  • Biomarker correlation: Disease stabilization correlated with baseline p-S6 overexpression, suggesting mTOR-driven tumors may benefit preferentially [8] [10].

Table 3: Preclinical and Early Clinical Profile of BI 860585

Development StageKey FindingsSignificance
Biochemical AssaysIC₅₀: 2 nM (mTORC1), 10 nM (mTORC2); >100-fold selectivity vs PI3K isoformsConfirmed target specificity and potency
Cell Line ModelsSuppressed p-S6 and p-AKT-S473 at 1–10 nM; GI₅₀: 5–50 nM across 15 cancer typesDemonstrated broad pathway suppression
Xenograft ModelsTumor regression (70% of PDX models) at 10–30 mg/kg; sustained pathway inhibition >24 hValidated in vivo efficacy and pharmacodynamics
Phase I TrialObjective responses: 16% (exemestane combo), 17% (paclitaxel combo); reduced p-S6 in biopsiesEstablished proof-of-concept in mTOR-hyperactive tumors

Properties

Product Name

BI-860585

Molecular Formula

C₂₉H₂₈N₄O₂

SMILES

Unknown

Synonyms

BI-860585; BI860585; BI 860585.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.